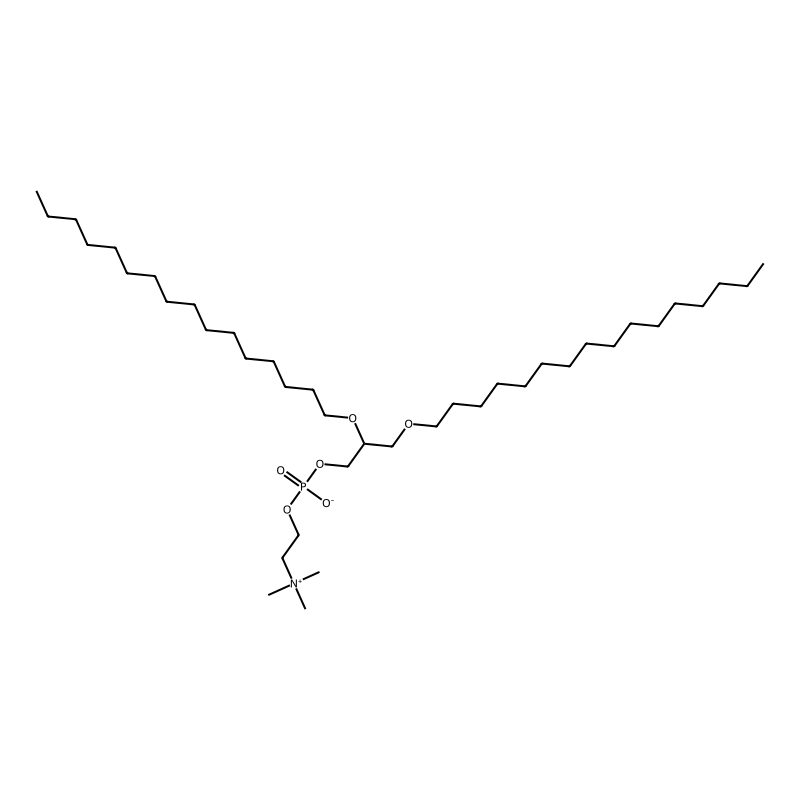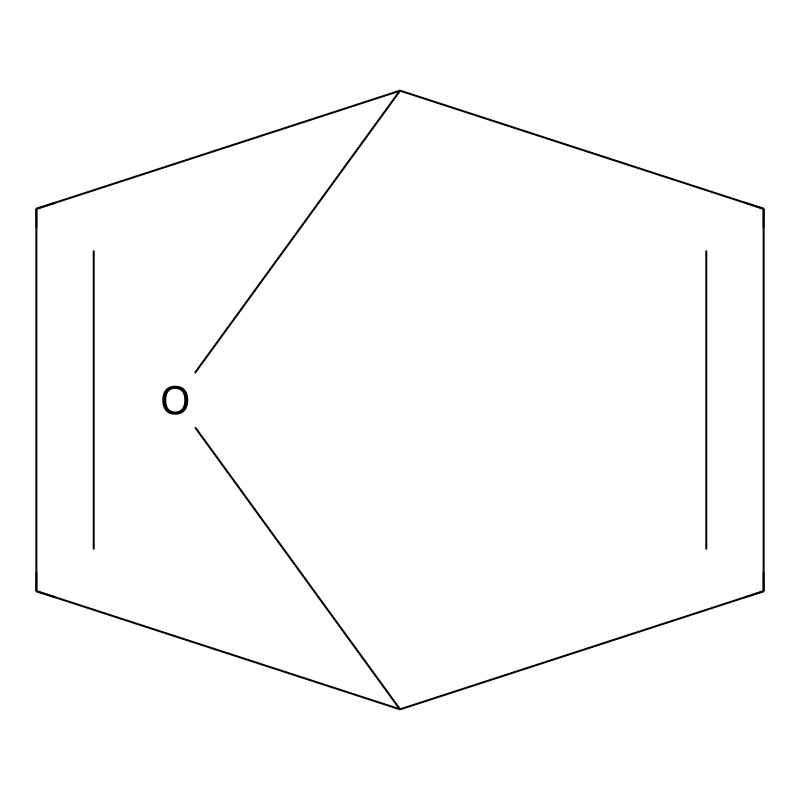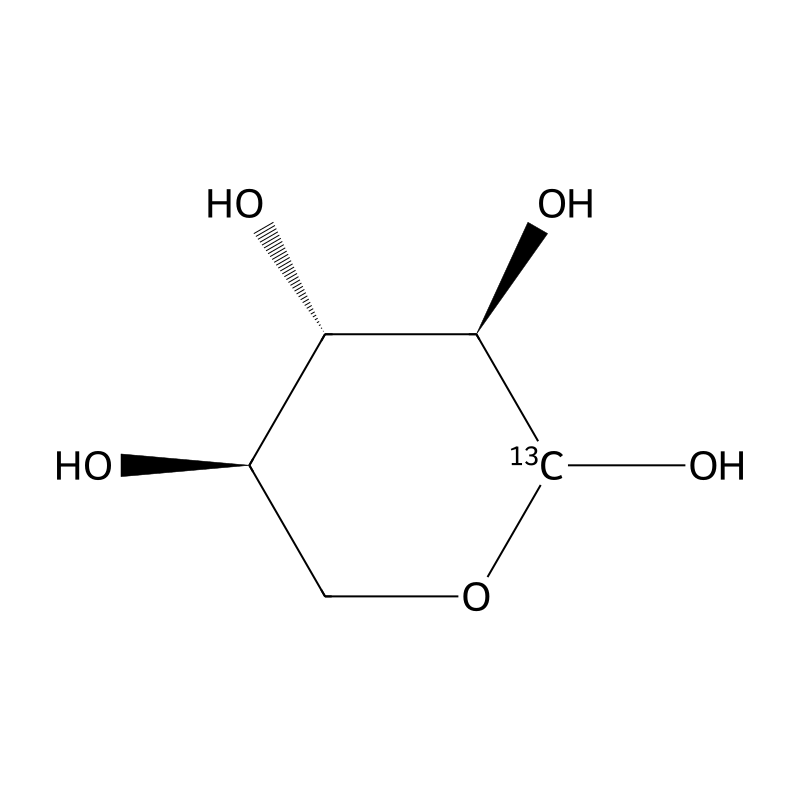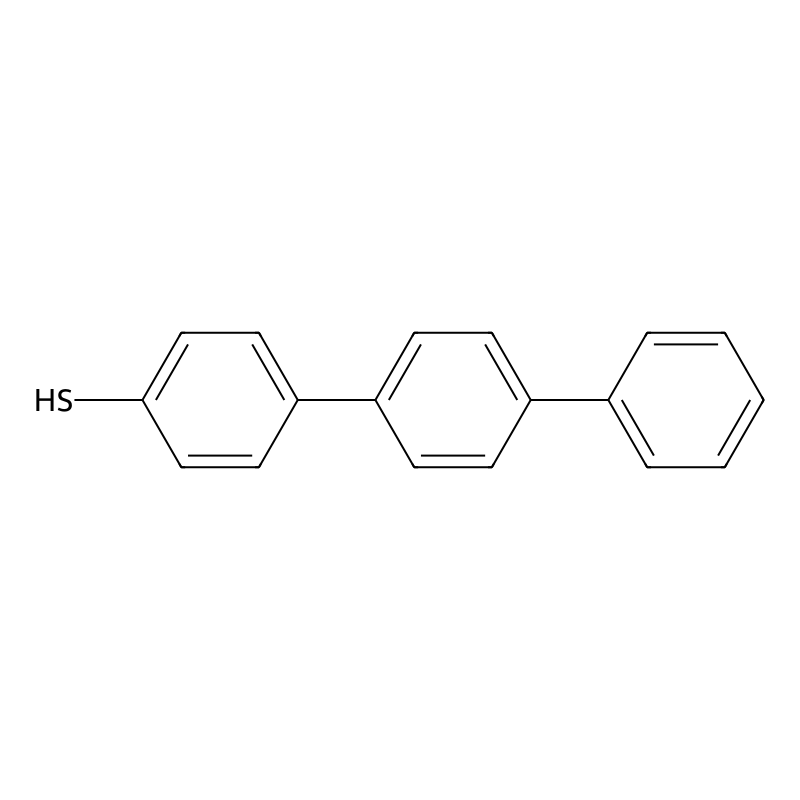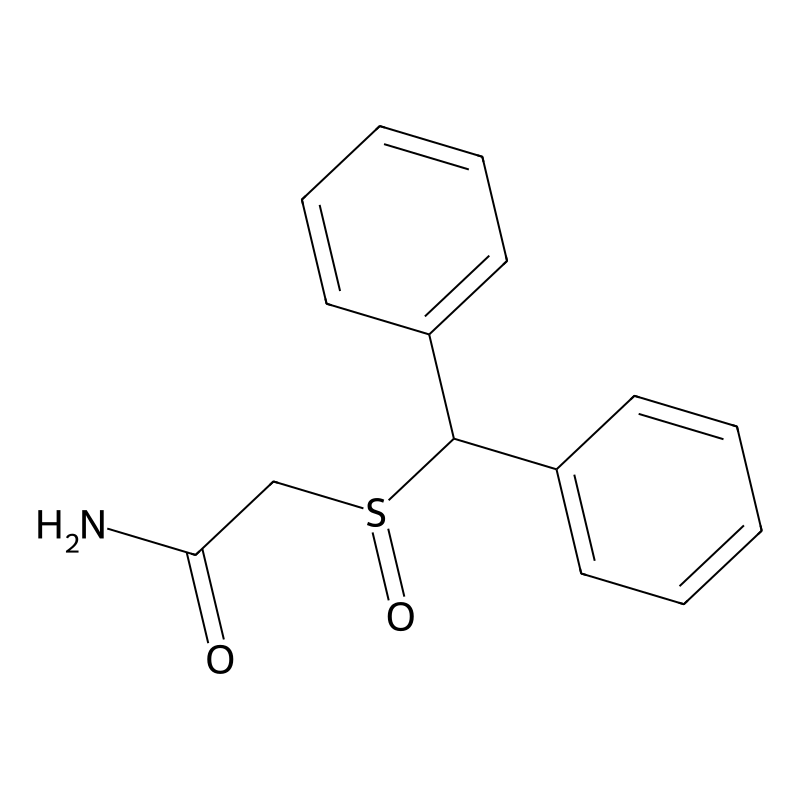Diisopropyl dichloromalonate
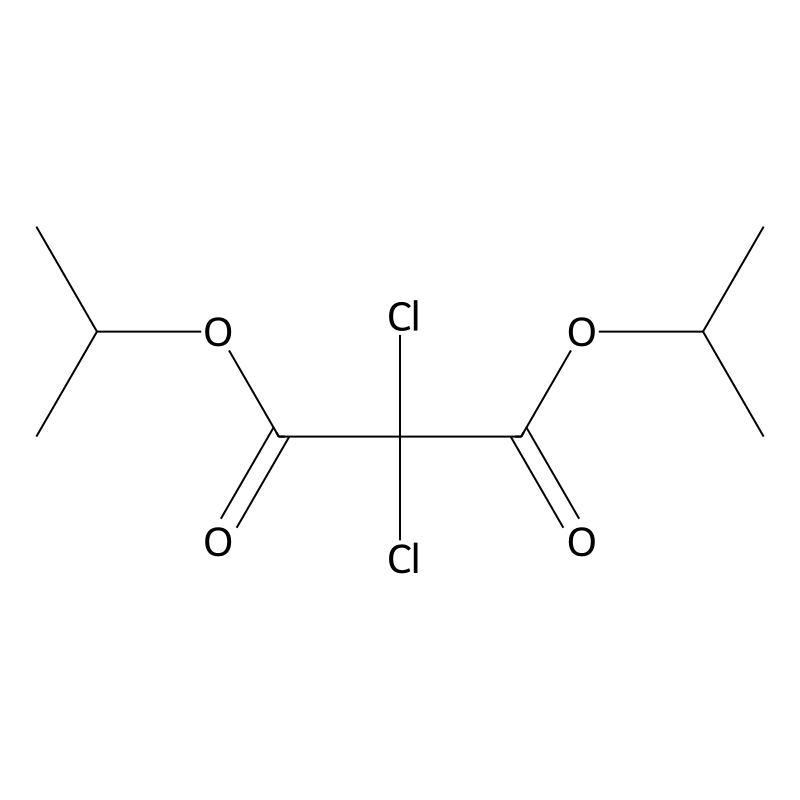
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Malonic Acid Derivatives:
DiIDM serves as a valuable precursor for the synthesis of diverse malonic acid derivatives, encompassing a broad spectrum of organic molecules. Its inherent reactivity, stemming from the presence of two reactive chlorine atoms, facilitates substitution reactions with various nucleophiles, enabling the introduction of functional groups onto the malonate scaffold. This characteristic allows researchers to synthesize a plethora of compounds with tailored properties, catering to specific applications in medicinal chemistry, materials science, and other disciplines.
Michael Addition Reactions:
DiIDM readily participates in Michael addition reactions, a fundamental class of organic reactions involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, DiIDM acts as the Michael acceptor, reacting with various nucleophiles to yield functionalized adducts. This reaction's versatility enables researchers to construct complex molecules with precise control over stereochemistry and functionality, finding applications in the synthesis of natural products, pharmaceuticals, and other advanced materials.
Decarboxylative Aldol Reactions:
DiIDM can be strategically employed in decarboxylative aldol reactions, a powerful tool for carbon-carbon bond formation. This reaction involves the initial deprotonation of DiIDM, followed by aldol addition with a suitable carbonyl compound. Subsequently, the malonate group undergoes decarboxylation, furnishing the final aldol product. This reaction sequence offers a streamlined approach to constructing aldol adducts, which serve as essential building blocks in numerous organic molecules, including pharmaceuticals and natural products.
C-H Activation Reactions:
Recent research has explored the potential of DiIDM in C-H activation reactions, a rapidly evolving field in organic chemistry. This strategy involves functionalizing unreactive C-H bonds directly, enabling the formation of complex molecules without the need for prefunctionalized starting materials. While still under development, DiIDM's application in C-H activation holds promise for the development of more efficient and selective synthetic methods.
Diisopropyl dichloromalonate is a chemical compound with the molecular formula and a molecular weight of approximately 257.11 g/mol. It is classified as a dichloromalonic acid diester, specifically derived from malonic acid. The compound features two chlorine atoms attached to the malonate backbone, significantly influencing its reactivity and potential applications in organic synthesis and pharmaceuticals. Its structure includes two isopropyl groups, which enhance its lipophilicity compared to other malonate derivatives, making it useful in various
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing the synthesis of various derivatives.
- Cyclization Reactions: It can undergo cyclization when reacted with suitable reagents, leading to the formation of cyclic compounds.
- Acylation Reactions: This compound can act as an acylating agent in kinetic resolutions and other acylation processes, particularly with amines .
Diisopropyl dichloromalonate can be synthesized through several methods:
- Chlorination of Diisopropyl Malonate: This involves treating diisopropyl malonate with aqueous alkali hypochlorite solutions under controlled pH conditions. The reaction typically yields high purity products with good yields .
- Reaction with Chlorinating Agents: Using reagents like thionyl chloride or phosphorus oxychloride can effectively introduce chlorine into the malonate structure .
- Direct Esterification: The starting material can also be synthesized via direct esterification methods involving malonic acid derivatives and isopropanol under acidic conditions.
Diisopropyl dichloromalonate has several applications:
- Synthesis of Pharmaceuticals: It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Polymer Chemistry: The compound is used as an activator in copolymerization processes, particularly in the production of ethylene-propylene-diene monomer (EPDM) copolymers .
- Flame Retardants: Its properties make it suitable for use as a flame retardant in certain polymer formulations.
Interaction studies involving diisopropyl dichloromalonate primarily focus on its reactivity with nucleophiles and its role in enzymatic processes. For instance, its effectiveness as an acylating agent has been demonstrated in kinetic resolution studies, where it selectively modifies racemic amines to yield enantiomerically enriched products . Additionally, its interactions with various catalysts have been explored to optimize reaction conditions for better yields and selectivity.
Diisopropyl dichloromalonate shares structural similarities with several other malonic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl malonate | Less lipophilic; commonly used in organic synthesis. | |
| Dimethyl chloromalonate | Contains one chlorine; less reactive than diisopropyl dichloromalonate. | |
| Diisobutyl malonate | More bulky; used similarly but with different steric effects. | |
| Diethyl dichloromalonate | Similar reactivity but different alkyl groups influence solubility and reactivity. |
Diisopropyl dichloromalonate is unique due to its specific combination of two isopropyl groups and two chlorine atoms, which enhances its reactivity compared to other esters and allows for diverse applications in organic chemistry.




